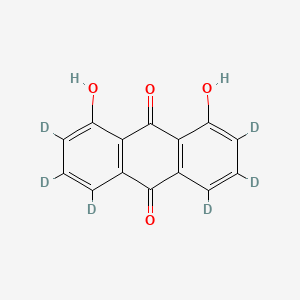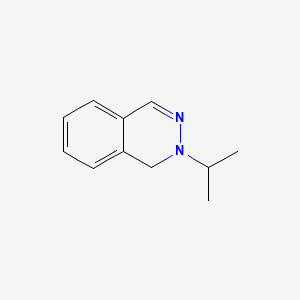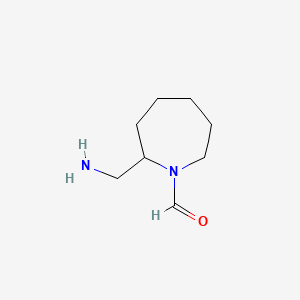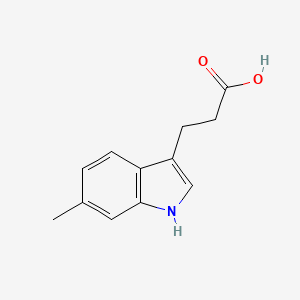
Propiocaine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiocaine-d10 Hydrochloride is an isotope labelled derivative of Propiocaine, which is a local anesthetic drug . It is used for proteomics research . The molecular formula is C17H16D10ClNO2 and the molecular weight is 321.91 .
Molecular Structure Analysis
The molecular formula of Propiocaine-d10 Hydrochloride is C17H16D10ClNO2 . The InChI representation is InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15 (7-9-16)17 (19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2 .Safety and Hazards
Orientations Futures
While specific future directions for Propiocaine-d10 Hydrochloride are not mentioned in the search results, there are ongoing advancements in the field of drug delivery systems for the treatment of cancer . These advancements could potentially influence the future directions for Propiocaine-d10 Hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propiocaine-d10 Hydrochloride involves the conversion of Propiophenone-d10 to Propiophenone-d10 oxime, followed by reduction to Propiophenone-d10 oxime hydrochloride. This intermediate is then reacted with 2-(diethylamino)ethyl chloride hydrochloride to form Propiocaine-d10 Hydrochloride.", "Starting Materials": [ "Propiophenone-d10", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "2-(diethylamino)ethyl chloride hydrochloride" ], "Reaction": [ "Propiophenone-d10 is reacted with hydroxylamine hydrochloride and sodium hydroxide to form Propiophenone-d10 oxime.", "Propiophenone-d10 oxime is then reduced using sodium borohydride in the presence of hydrochloric acid to form Propiophenone-d10 oxime hydrochloride.", "Propiophenone-d10 oxime hydrochloride is reacted with 2-(diethylamino)ethyl chloride hydrochloride in the presence of sodium hydroxide to form Propiocaine-d10 Hydrochloride.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the desired product." ] } | |
Numéro CAS |
1246819-90-8 |
Nom du produit |
Propiocaine-d10 Hydrochloride |
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
321.911 |
Nom IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
Clé InChI |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Synonymes |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
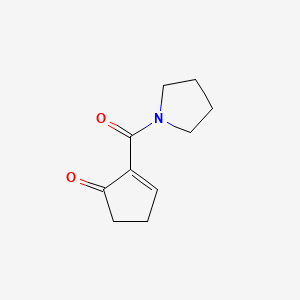
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
